molecular formula C13H18FNO5S B2728558 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2034202-33-8

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2728558
CAS No.: 2034202-33-8
M. Wt: 319.35
InChI Key: QMZSQJXKARKFNP-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by:

  • Aromatic Core: A benzene ring substituted with an ethoxy group at position 4 and a fluorine atom at position 2.
  • Sulfonamide Linkage: The sulfonamide group (-SO₂NH-) connects the benzene ring to a hydroxytetrahydrofuran (THF) moiety.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSQJXKARKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group

  • Introduction of the Ethoxy and Fluoro Groups: : The ethoxy and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a strong base, while fluorination can be achieved using a fluorinating agent such as Selectfluor.

  • Attachment of the Tetrahydrofuran Moiety: : The final step involves the attachment of the tetrahydrofuran ring. This can be done by reacting the intermediate compound with a suitable tetrahydrofuran derivative under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The ethoxy and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Conversion to a sulfonic acid derivative.

    Substitution: Replacement of the ethoxy group with other nucleophiles, forming various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for studying enzyme mechanisms.

    Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes. It may be explored for its anti-inflammatory, antibacterial, or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Substituents on Benzene Heterocyclic Group Notable Functional Groups Biological Activity (if reported) Source
Target Compound 4-ethoxy-3-fluoro 3-hydroxytetrahydrofuran-3-ylmethyl -OH (THF), -SO₂NH- Not reported N/A
N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives [22–24] 4-chloro-5-methyl Phthalazinone-iminomethyl -Cl, -CH₃, -SO₂NH- Antifungal (MIC: ≤6.2–25 µg/mL vs. C. albicans)
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-tetrahydroquinolin-7-yl]benzenesulfonamide 4-ethoxy-3-fluoro 1-(propylsulfonyl)-tetrahydroquinolinyl -SO₂NH-, -SO₂C₃H₇ Not reported
4-Ethoxy-3-fluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzenesulfonamide 4-ethoxy-3-fluoro 1-(2-methoxyethyl)-piperidinylmethyl -OCH₂CH₂OCH₃, -SO₂NH- Not reported

Functional Implications of Substituents

Aromatic Substituents
  • Ethoxy (4-OCH₂CH₃) and Fluoro (3-F) Groups: These electron-withdrawing substituents may enhance binding to hydrophobic pockets or polar residues in target proteins.
  • Chloro (4-Cl) and Methyl (5-CH₃) Groups (in [22–24]): Chlorine’s electronegativity and methyl’s steric effects in phthalazinone derivatives correlate with antifungal activity . The absence of these groups in the target compound suggests divergent activity profiles.
Heterocyclic Moieties
  • Hydroxytetrahydrofuran (Target): The hydroxyl group offers hydrogen-bonding capacity, which may improve solubility and target affinity compared to non-polar groups (e.g., propylsulfonyl in ).
  • Phthalazinone (in [22–24]): Aromatic nitrogen-containing systems enhance π-π stacking interactions, critical for antifungal activity .

Research Findings and Structure-Activity Relationships (SAR)

Antifungal Activity in Phthalazinone Derivatives ()

  • Compounds with 4-chloro-5-methyl substituents (e.g., [22–24]) exhibited MIC values of ≤6.2–25 µg/mL against Candida albicans .
  • Key SAR Insight: Methyl groups at position 4 of the phthalazinone ring reduced activity, suggesting steric hindrance or electronic effects.

Heterocyclic Group Impact

  • Hydroxytetrahydrofuran vs. Tetrahydroquinoline (): The hydroxyl group in the target compound may confer higher aqueous solubility than the propylsulfonyl group in , which is more lipophilic.
  • Piperidine vs. Tetrahydrofuran () : Piperidine’s basic nitrogen could influence protonation states under physiological conditions, whereas the tetrahydrofuran’s oxygen may participate in hydrogen bonding.

Substituent Positioning and Electronic Effects

  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce solubility compared to methoxy.
  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may allow tighter binding to polar residues compared to chlorine.

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